
4,5-Dihydroxy-3-methylcyclohexane-1,2-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dihydroxy-3-methylcyclohexane-1,2-dicarboxylic acid is a dicarboxylic acid with a cyclohexane ring structure. This compound is characterized by the presence of two hydroxyl groups and two carboxyl groups, making it a versatile molecule in various chemical reactions and applications. Its unique structure allows for significant interactions and reactivity, making it a subject of interest in both academic and industrial research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydroxy-3-methylcyclohexane-1,2-dicarboxylic acid typically involves the hydroxylation of a precursor cyclohexane derivative. One common method is the catalytic hydrogenation of 3-methylcyclohexene-1,2-dicarboxylic anhydride, followed by hydroxylation using reagents such as osmium tetroxide or potassium permanganate .
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods, such as the use of biocatalysts or optimized catalytic processes. These methods aim to maximize yield and purity while minimizing environmental impact and production costs .
化学反応の分析
Types of Reactions: 4,5-Dihydroxy-3-methylcyclohexane-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium dichromate in sulfuric acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride for halogenation, followed by nucleophilic substitution with amines or alcohols.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of halogenated derivatives or ethers.
科学的研究の応用
4,5-Dihydroxy-3-methylcyclohexane-1,2-dicarboxylic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4,5-Dihydroxy-3-methylcyclohexane-1,2-dicarboxylic acid involves its interaction with various molecular targets and pathways:
類似化合物との比較
3-Methyl-4-cyclohexene-1,2-dicarboxylic anhydride: Similar structure but lacks hydroxyl groups.
4-Methylcyclohexane-1,2-dicarboxylic anhydride: Similar structure but lacks hydroxyl groups and has different reactivity.
Uniqueness: 4,5-Dihydroxy-3-methylcyclohexane-1,2-dicarboxylic acid is unique due to the presence of both hydroxyl and carboxyl groups, which confer distinct reactivity and interaction capabilities. This makes it a valuable compound for various chemical transformations and applications .
特性
CAS番号 |
54383-64-1 |
|---|---|
分子式 |
C9H14O6 |
分子量 |
218.20 g/mol |
IUPAC名 |
4,5-dihydroxy-3-methylcyclohexane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C9H14O6/c1-3-6(9(14)15)4(8(12)13)2-5(10)7(3)11/h3-7,10-11H,2H2,1H3,(H,12,13)(H,14,15) |
InChIキー |
CYYKNXGBUPVFHG-UHFFFAOYSA-N |
正規SMILES |
CC1C(C(CC(C1O)O)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


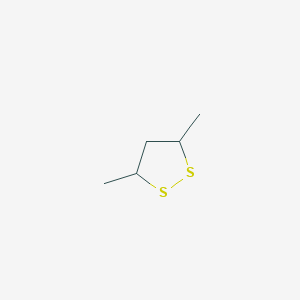
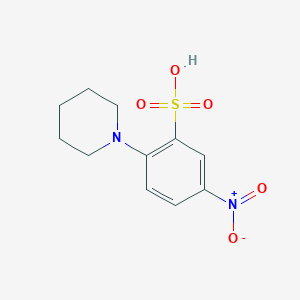
![3-[(Dimethylamino)methylidene]-1-benzothiophen-2(3H)-one](/img/structure/B14641525.png)
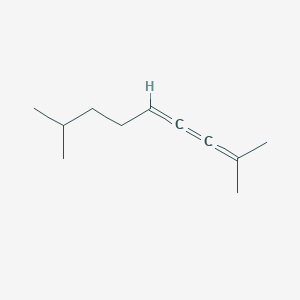
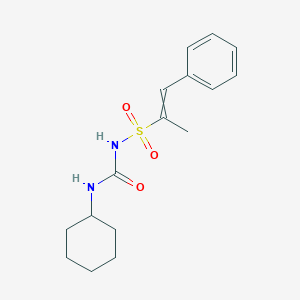
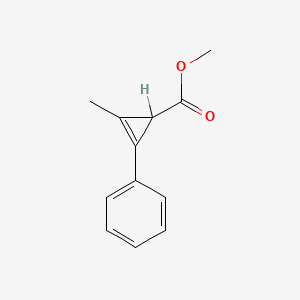

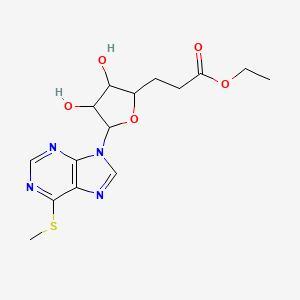
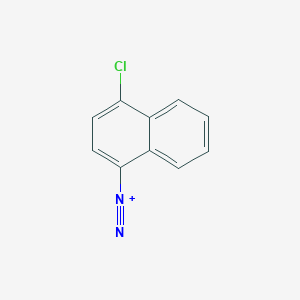
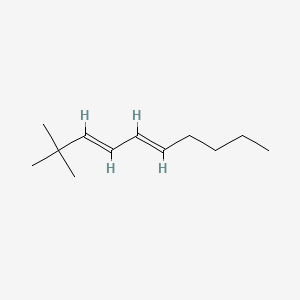
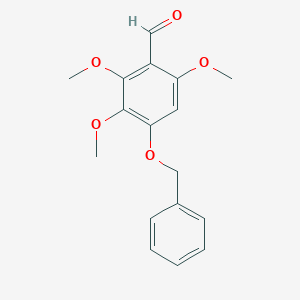
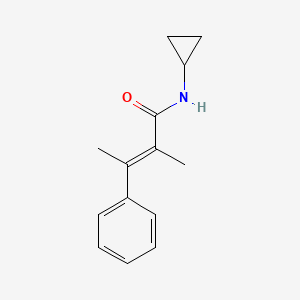
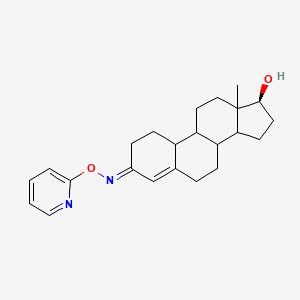
![Oxirane, [(2,3-dibromopropoxy)methyl]-](/img/structure/B14641604.png)
